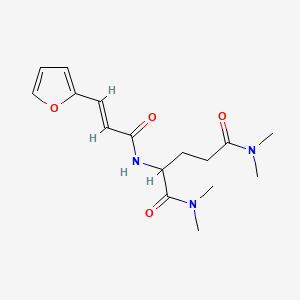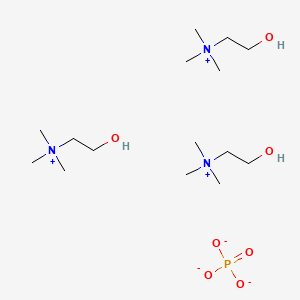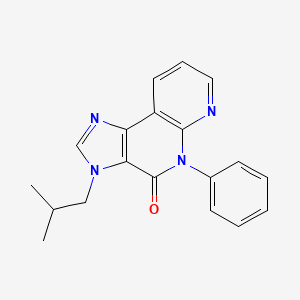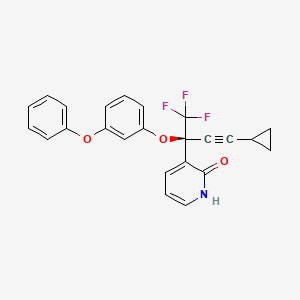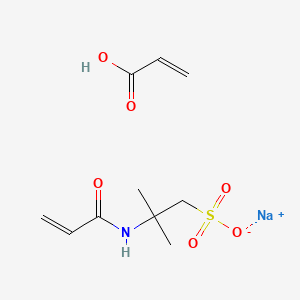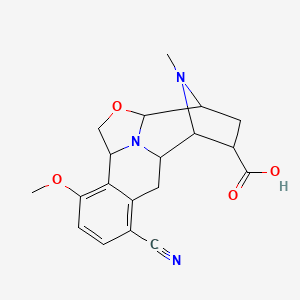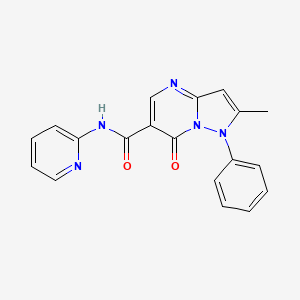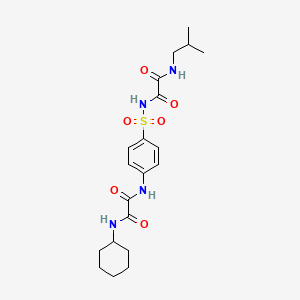![molecular formula C21H47BN2O3 B12749748 boric acid;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine CAS No. 71786-64-6](/img/structure/B12749748.png)
boric acid;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boric acid, compound with N-oleyl-1,3-propanediamine, is a chemical compound formed by the combination of boric acid and N-oleyl-1,3-propanediamine. Boric acid is a weak monobasic Lewis acid of boron, while N-oleyl-1,3-propanediamine is an organic compound and a diamine with the formula C21H44N2. This compound is known for its applications in various industries due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of boric acid, compound with N-oleyl-1,3-propanediamine, typically involves the reaction of boric acid with N-oleyl-1,3-propanediamine under controlled conditions. The reaction is carried out in a suitable solvent, such as acetone or methanol, at a specific temperature and pressure to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity boric acid and N-oleyl-1,3-propanediamine. The process is optimized to achieve high yields and purity, often involving multiple purification steps to remove any impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group of N-oleyl-1,3-propanediamine is oxidized to form various oxidation products.
Reduction: Reduction reactions can also occur, particularly involving the boric acid component.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce boron hydrides.
Aplicaciones Científicas De Investigación
Boric acid, compound with N-oleyl-1,3-propanediamine, has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the production of urethanes and epoxies.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is used as an emulsifier in asphalt production, an ore flotation agent, and a dispersant in paints.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets. The boric acid component acts as a Lewis acid, facilitating various chemical reactions. The N-oleyl-1,3-propanediamine component can interact with cations, making it useful in applications where cationic interactions are important.
Comparación Con Compuestos Similares
1,3-Diaminopropane: Another diamine with similar properties but different applications.
Oleylamine: A related amine with similar uses in industry.
Uniqueness: Boric acid, compound with N-oleyl-1,3-propanediamine, is unique due to its combination of boric acid and N-oleyl-1,3-propanediamine, which imparts distinct chemical properties and a wide range of applications not found in similar compounds.
Propiedades
Número CAS |
71786-64-6 |
|---|---|
Fórmula molecular |
C21H47BN2O3 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
boric acid;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine |
InChI |
InChI=1S/C21H44N2.BH3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22;2-1(3)4/h9-10,23H,2-8,11-22H2,1H3;2-4H/b10-9-; |
Clave InChI |
LMQCTAMFUXRCMR-KVVVOXFISA-N |
SMILES isomérico |
B(O)(O)O.CCCCCCCC/C=C\CCCCCCCCNCCCN |
SMILES canónico |
B(O)(O)O.CCCCCCCCC=CCCCCCCCCNCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


